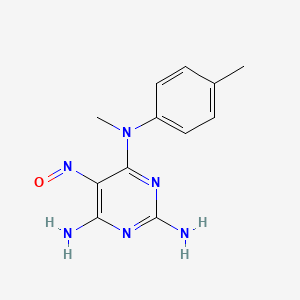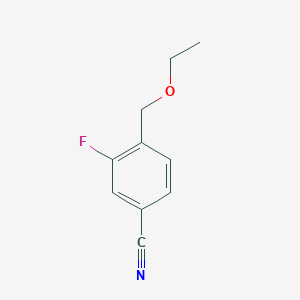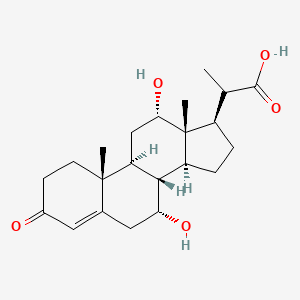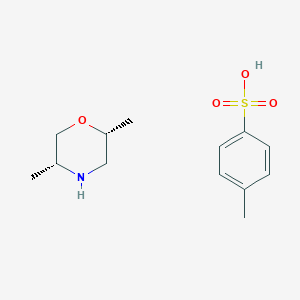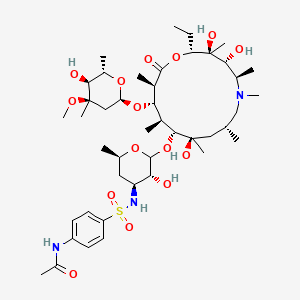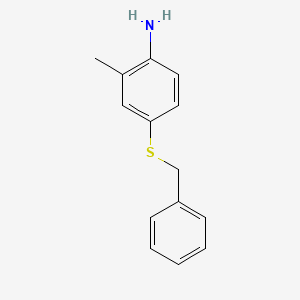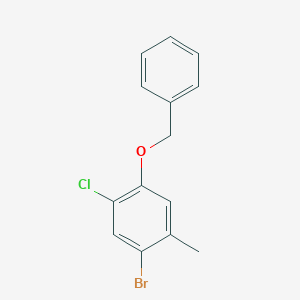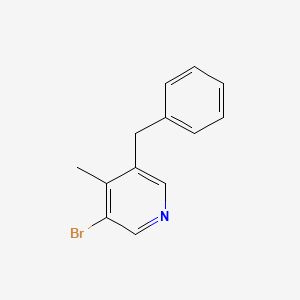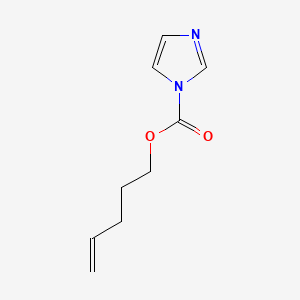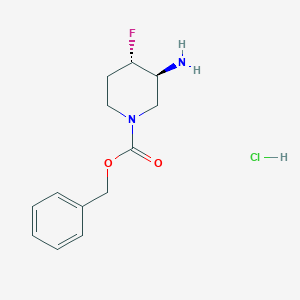![molecular formula C25H30O13 B14023491 [(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minecoside is a naturally occurring iridoid glycoside found in various plant species, particularly in the genus Veronica. It is known for its potent antioxidant and anti-inflammatory properties. The molecular formula of Minecoside is C25H30O13, and it has a molar mass of 538.5 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic applications, especially in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Minecoside is typically obtained through extraction from plant sources. synthetic routes have also been developed to produce this compound. The synthesis involves the combination of two primary components: mikacin and neomycin . The reaction conditions for the synthesis of Minecoside include the use of specific solvents and catalysts to facilitate the formation of the desired product. The process generally involves multiple steps, including glycosylation and esterification reactions.
Industrial Production Methods
Industrial production of Minecoside involves large-scale extraction from plant materials, followed by purification processes to isolate the compound. The extraction process typically uses solvents such as methanol or ethanol, and the purification is achieved through techniques like column chromatography and crystallization . The industrial production methods are designed to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Minecoside undergoes various chemical reactions, including:
Oxidation: Minecoside can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in Minecoside, leading to the formation of new compounds with potential therapeutic benefits.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Minecoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of Minecoside include various glycosides and esters. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Minecoside has been extensively studied for its scientific research applications, including:
Chemistry: Minecoside is used as a model compound in the study of glycosylation and esterification reactions.
Biology: In biological research, Minecoside is investigated for its antioxidant and anti-inflammatory properties.
Medicine: Minecoside has shown promising results in preclinical studies for its anticancer properties. .
Mécanisme D'action
Minecoside exerts its effects through multiple molecular targets and pathways. It primarily acts as an inhibitor of CXC chemokine receptor 4 and signal transducer and activator of transcription 3. By decreasing the expression of CXC chemokine receptor 4 and suppressing the activation of signal transducer and activator of transcription 3, Minecoside inhibits the invasion of cancer cells and promotes apoptotic progression . This mechanism of action makes Minecoside a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Minecoside is unique among iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Picroside-I: Found in Picrorhiza scrophulariiflora, known for its hepatoprotective properties.
Picroside-II: Another iridoid glycoside from Picrorhiza scrophulariiflora, with anti-inflammatory effects.
Sweroside: Found in various plant species, known for its anti-inflammatory and hepatoprotective properties.
Compared to these compounds, Minecoside exhibits a broader range of biological activities, including potent anticancer effects, making it a unique and valuable compound in scientific research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H30O13 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/t12?,15?,17?,18?,19?,20?,21?,22?,23?,24?,25-/m1/s1 |
Clé InChI |
LRHHPZILMPIMIY-VOACHAMZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


